molecular formula C19H19N3O5S2 B14156563 Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 588695-60-7

Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14156563
CAS No.: 588695-60-7
M. Wt: 433.5 g/mol
InChI Key: AWYLUGYQEYKBAA-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of benzodioxole, hydrazine, and benzothiophene

Preparation Methods

The synthesis of Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. The starting materials typically include 1,3-benzodioxole and hydrazine derivatives. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler components using acidic or basic conditions.

Scientific Research Applications

Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and benzothiophene derivatives. What sets Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

588695-60-7

Molecular Formula

C19H19N3O5S2

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 2-[(1,3-benzodioxole-5-carbonylamino)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19N3O5S2/c1-25-18(24)15-11-4-2-3-5-14(11)29-17(15)20-19(28)22-21-16(23)10-6-7-12-13(8-10)27-9-26-12/h6-8H,2-5,9H2,1H3,(H,21,23)(H2,20,22,28)

InChI Key

AWYLUGYQEYKBAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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